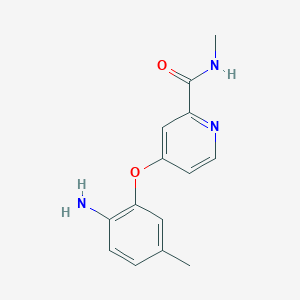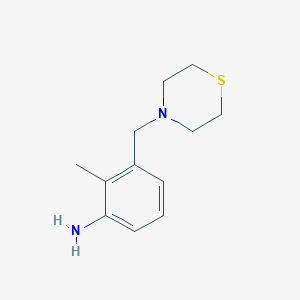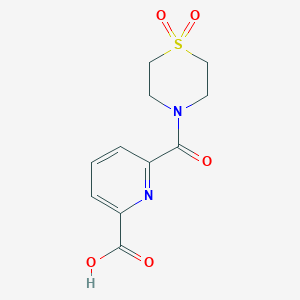
3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, commonly known as PTMA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). PTMA is a derivative of aniline, a primary aromatic amine, and is used as a starting material for the synthesis of various compounds. PTMA has been used in a variety of research applications, such as in the synthesis of drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Heterocyclic Compounds in Sensing and Catalysis
Heterocyclic compounds, including those with pyrrolidine and thiadiazole units, are pivotal in the development of optical sensors due to their ability to form coordination and hydrogen bonds. For instance, pyrimidine derivatives, sharing structural similarities with the compound , have been utilized as exquisite sensing materials for various applications, including biological and medicinal applications (Jindal & Kaur, 2021). This indicates the potential of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in sensing applications due to its structural features.
Pyrrolidine in Drug Discovery and Material Science
Pyrrolidine rings are extensively used in medicinal chemistry for their stereochemistry and the ability to enhance three-dimensional molecule coverage. Research shows bioactive molecules characterized by pyrrolidine rings exhibit selectivity towards various biological targets, underscoring the scaffold's versatility in drug discovery and material science (Li Petri et al., 2021). This versatility suggests that compounds like this compound could be explored for similar applications.
Arylmethylidenefuranones in Organic Synthesis
The chemistry of arylmethylidene derivatives of heterocycles, including those related to pyrrolidin-1-ylmethyl and thiadiazol-4-ylmethyl groups, demonstrates the potential for synthesizing a wide range of cyclic and heterocyclic compounds. These compounds find applications in various fields, such as organic synthesis and the development of novel materials (Kamneva et al., 2018). This underscores the potential utility of this compound in diverse synthetic applications.
Catalysis and Chemical Transformations
The compound's structural elements suggest potential utility in catalysis, particularly in C-N bond-forming reactions. Research into recyclable copper catalyst systems for C-N bond formation, employing aromatic and heterocyclic amines, highlights the importance of such structural units in catalytic processes, offering insights into the compound's possible applications in sustainable and green chemistry (Kantam et al., 2013).
Propriétés
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiadiazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-7-18(6-1)10-12-4-3-5-13(8-12)15-9-14-11-19-17-16-14/h3-5,8,11,15H,1-2,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRWVFZHBYQDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)NCC3=CSN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
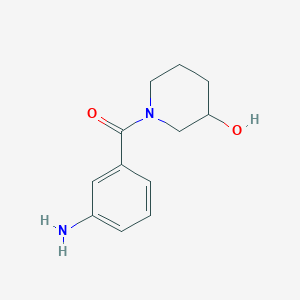
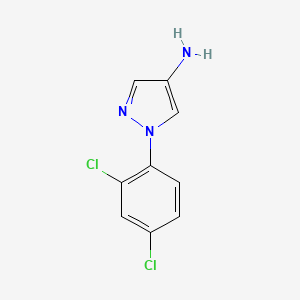

![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
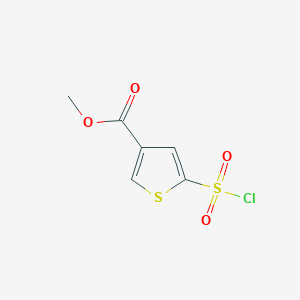
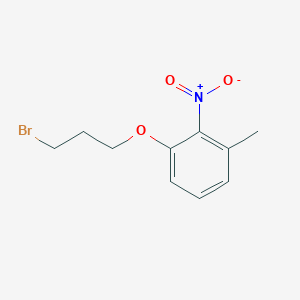
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

